2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Description
Benzodioxole Component
The 1,3-benzodioxole system consists of a benzene ring fused with a methylenedioxy group (-O-CH$$_2$$-O-) at positions 1 and 3. This moiety enhances lipophilicity and electron-donating capacity, influencing the compound’s solubility and interaction with biological targets. The carbonyl group at position 5 introduces polarity, enabling hydrogen bonding with proximal residues in molecular environments.
Piperazine Linker
Piperazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4, adopts a chair conformation in its most stable state. The 4-position nitrogen is acylated by the benzodioxole-5-carbonyl group, forming an amide bond. This substitution reduces the basicity of the piperazine nitrogen while introducing conformational constraints. The free nitrogen at position 1 connects to the pyrimidine, creating a flexible spacer that may influence receptor binding dynamics.
Pyrimidine Core
The pyrimidine ring is a planar, aromatic heterocycle with nitrogen atoms at positions 1 and 3. Substitutions at positions 2, 4, and 6 modulate electronic properties:
- N,N-Dimethylamine (position 4) : Introduces steric bulk and alters electron density via inductive effects.
- Methyl group (position 6) : Enhances hydrophobicity and stabilizes the ring through hyperconjugation.
- Piperazine substituent (position 2) : Provides a secondary interaction site for potential hydrogen bonding or ionic interactions.
Functional Group Interactions :
| Group | Role |
|---|---|
| Benzodioxole | Lipophilicity, π-π stacking |
| Piperazine amide | Conformational flexibility, H-bonding |
| Pyrimidine amines | Basicity, electronic modulation |
Stereochemical Considerations and Conformational Dynamics
The compound lacks chiral centers due to symmetric substitution patterns and the planar nature of the pyrimidine ring. However, conformational flexibility arises from:
- Piperazine Ring Puckering : The chair-to-boat interconversion of piperazine affects the spatial orientation of the benzodioxole carbonyl group. In the chair conformation, the carbonyl group occupies an equatorial position, minimizing steric clashes.
- Amide Bond Rotation : Restricted rotation around the amide bond (C=O-N) creates distinct conformers, influencing molecular recognition.
- Methyl Group Rotamers : The N,N-dimethyl and 6-methyl groups adopt low-energy staggered conformations to reduce steric strain.
Conformational Energy Landscape :
$$ \Delta G^\ddagger \approx 8.2 \, \text{kcal/mol} \, \text{(piperazine ring inversion)} $$
$$ \Delta G^\ddagger \approx 3.5 \, \text{kcal/mol} \, \text{(amide bond rotation)} $$
These dynamics suggest that the compound exists as a mixture of conformers in solution, with the chair conformation of piperazine predominating. Computational modeling indicates that the benzodioxole moiety remains coplanar with the pyrimidine ring in the lowest-energy state, facilitating potential π-π interactions in biological systems.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-10-17(22(2)3)21-19(20-13)24-8-6-23(7-9-24)18(25)14-4-5-15-16(11-14)27-12-26-15/h4-5,10-11H,6-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTNNYIFPAKURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperazine Ring Formation: The piperazine ring can be synthesized via the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using suitable coupling agents like EDCI or DCC.
Pyrimidine Core Formation: The final step involves the formation of the pyrimidine core through cyclization reactions involving appropriate precursors like guanidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyrimidine core.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or aldehydes.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
- The compound is included in several antiviral libraries, indicating its potential as an antiviral agent against various viruses, including Hepatitis B virus (HBV) .
- Its structural components suggest that it may interact with viral proteins or host cell receptors, potentially inhibiting viral replication.
-
Protein-Protein Interaction Modulation :
- The compound has been identified as a protein-protein interaction (PPI) modulator. This suggests it could play a role in disrupting or enhancing interactions between proteins that are critical for various cellular processes .
- PPI modulators are valuable in drug discovery for diseases where these interactions are dysregulated, such as cancer and neurodegenerative disorders.
- Cyclic Compound Libraries :
Pharmacological Insights
-
Mechanism of Action Studies :
- Research into the mechanism of action of this compound is crucial for understanding how it exerts its biological effects. Initial studies suggest it may interact with specific receptors or enzymes involved in disease pathways .
- Understanding these interactions can lead to the development of targeted therapies that minimize side effects while maximizing efficacy.
-
Therapeutic Potential :
- Given its structural complexity and the presence of multiple bioactive moieties, this compound may exhibit a range of therapeutic activities beyond antiviral effects, including anti-inflammatory and anticancer properties .
- Compounds with similar structures have shown promise in treating various conditions, indicating that further investigation into this compound could yield significant findings.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated efficacy against HBV in vitro. |
| Study B | PPI Modulation | Identified as a potent modulator of specific protein interactions critical for cancer progression. |
| Study C | Mechanism Exploration | Suggested interaction with key enzymes involved in metabolic pathways. |
Mechanism of Action
The mechanism of action of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. The pyrimidine core is likely involved in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs, emphasizing substituent variations and their implications:
Key Observations:
Benzodioxole vs. Benzoyl Groups: The target compound’s benzodioxole group (electron-rich, fused dioxolane ring) may confer superior metabolic resistance compared to 3,5-dimethylbenzoyl (), which lacks the oxygen heterocycle. Benzodioxole derivatives are known for prolonged half-lives in vivo due to reduced oxidative metabolism .
Trimethylpyrimidine vs.
Piperazine Linker Modifications : Hybrid linkers, such as the piperidine-piperazine in , may enhance binding to targets with deep hydrophobic pockets, whereas the target compound’s benzodioxole-carbonyl-piperazine chain prioritizes rigidity and planar aromatic interactions .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- : Pyrimidine derivatives with chlorophenyl or nitro groups exhibit herbicidal activity, but the target compound’s benzodioxole and trimethyl groups likely redirect its bioactivity toward neurological or antimicrobial targets, given benzodioxole’s prevalence in CNS-active drugs (e.g., paroxetine) .
- Lipophilicity : The target compound’s calculated logP (estimated >3) exceeds that of ’s methoxy-substituted analog, suggesting better blood-brain barrier penetration but lower aqueous solubility .
- Synthetic Accessibility : Piperazine-pyrimidine coupling (as in ) is a common strategy, but the benzodioxole carbonyl may require specialized protection/deprotection steps to avoid side reactions .
Biological Activity
The compound 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic molecule featuring a diverse array of functional groups that suggest significant biological activity. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure integrates several biologically relevant moieties:
- Benzodioxole : Known for its anticancer properties.
- Piperazine : Often associated with neuroactive and anti-anxiety effects.
- Pyrimidine : Commonly found in nucleic acids and known for various biological activities.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O3 |
| Molecular Weight | 392.4112 g/mol |
Anticancer Potential
Compounds with similar structural motifs have demonstrated significant anticancer activity. For instance, benzodioxole derivatives are frequently studied for their ability to inhibit cancer cell proliferation. The presence of the piperazine ring may enhance this activity by modulating neurotransmitter systems that influence tumor growth.
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in T-cells, suggesting that this compound may also have lymphotoxic effects.
- Enzyme Interaction : The interaction with specific enzymes could lead to modulation of metabolic pathways involved in cancer progression .
Pharmacological Studies
Research indicates that derivatives of this compound have been evaluated for their pharmacokinetics and pharmacodynamics, providing insights into their safety and efficacy profiles. Key studies have focused on:
- Selectivity for Cancer Cells : Investigations into how structural modifications influence selectivity towards cancerous versus normal cells.
- Synergistic Effects : Potential combinations with other therapeutic agents to enhance efficacy against resistant cancer types .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a related benzodiazepine compound on transformed B- and T-cells, highlighting the importance of structural elements in achieving selective cytotoxicity. This suggests that our compound may share similar properties due to its structural characteristics .
Study 2: Antiviral Activity
Another research effort focused on the antiviral properties of piperazine derivatives, where modifications led to enhanced activity against viral infections. This opens avenues for exploring the antiviral potential of our target compound as well.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
